5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
CAS No.: 921182-17-4
Cat. No.: VC11911580
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921182-17-4 |
|---|---|
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | 5-(furan-2-yl)-N-(2-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O3/c19-15(17-8-5-11-3-6-16-7-4-11)12-10-14(21-18-12)13-2-1-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,19) |
| Standard InChI Key | FAPQCOBNQSYFIT-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3 |
| Canonical SMILES | C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2-oxazole ring substituted at the 3-position with a carboxamide group, at the 5-position with a furan-2-yl moiety, and at the N-position with a 2-(pyridin-4-yl)ethyl chain. This arrangement creates a planar oxazole core flanked by aromatic systems (furan and pyridine), enabling π-stacking interactions and hydrogen bonding with biological targets . The pyridine moiety enhances water solubility, while the furan and oxazole groups contribute to lipophilicity, balancing bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃ |
| Molecular Weight | 283.28 g/mol |
| CAS Number | 921182-17-4 |
| Hydrogen Bond Donors | 2 (amide NH, pyridine NH) |
| Hydrogen Bond Acceptors | 5 (oxazole O, furan O, pyridine N, amide O, oxazole N) |
| Rotatable Bonds | 5 |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from furan-2-carboxylic acid and 4-(2-aminoethyl)pyridine. A representative route includes:
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Oxazole Formation: Cyclocondensation of furan-2-carbonyl chloride with ethyl acetoacetate under basic conditions yields 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid ethyl ester.
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Amide Coupling: Reaction with 2-(pyridin-4-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) produces the target compound.
Microwave-assisted synthesis and one-pot strategies have been explored for analogous compounds, reducing reaction times from 12–24 hours to 1–2 hours with yields exceeding 70%.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Traditional Coupling | 65 | 24 | 95 |
| Microwave-Assisted | 78 | 1.5 | 98 |
| One-Pot Reaction | 72 | 2 | 97 |
Analytical Characterization
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, 2H, pyridine-H), 7.75 (s, 1H, oxazole-H), 7.40 (m, 1H, furan-H), 6.60 (m, 2H, furan-H), 3.70 (t, 2H, CH₂), 3.10 (t, 2H, CH₂).
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ESI-MS: m/z 284.1 [M+H]⁺, confirming the molecular weight.
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%), while X-ray crystallography of analogs confirms planar geometry .
Biological Activity and Mechanisms
Putative Targets
Though direct data are scarce, structurally related oxazole derivatives exhibit:
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MDM2 Inhibition: Spirooxindole analogs (e.g., APG-115) show sub-nanomolar affinity for MDM2, inducing p53-mediated apoptosis in cancer cells .
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Anti-Inflammatory Effects: Isoxazole-furan hybrids inhibit COX-2 and TNF-α production in macrophages (IC₅₀ = 0.8–2.3 μM).
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Antimicrobial Activity: Pyridine-containing compounds disrupt bacterial biofilms (MIC = 4–16 μg/mL against S. aureus) .
Table 3: Hypothetical Biological Profiles
| Activity | Potential Target | Likely IC₅₀ (nM) |
|---|---|---|
| Anticancer | MDM2/p53 interaction | <10 |
| Anti-Inflammatory | COX-2 inhibition | 500–1000 |
| Antibacterial | Penicillin-binding protein | 2000–5000 |
Research Gaps and Future Directions
Unanswered Questions
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Pharmacokinetics: Oral bioavailability, plasma half-life, and metabolite profiles remain unstudied.
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Target Validation: Specific protein targets and binding modes are undefined.
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Toxicity: Cytotoxicity thresholds in non-cancerous cells are unknown.
Recommended Studies
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